CCT244747

CHK1 kinase selectivity checkpoint kinase

Researchers requiring a CHK1 inhibitor free of confounding CHK2/CDK1 off-target activity face limited options-most agents lack the selectivity needed for clean DNA damage response (DDR) phenotyping. CCT244747 addresses this with >1,000-fold selectivity over CHK2 and CDK1, confirmed by broad kinome profiling (>140 kinases). • Biochemical IC50: 7.7-8 nM against CHK1; cellular G2 checkpoint abrogation IC50: 29-170 nM. • Oral bioavailability enables chronic in vivo dosing without IV catheterization; validated radiosensitization protocols at 0.5-2.0 μM (in vitro) and 100 mg/kg p.o. (in vivo) in bladder, HNSCC, and neuroblastoma models. • Supplied as ≥98% purity lyophilized powder with full CoA; ships ambient for immediate global research deployment.

Molecular Formula C20H24N8O2
Molecular Weight 408.5 g/mol
Cat. No. B606548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT244747
SynonymsCCT244747;  CCT-244747;  CCT 244747.
Molecular FormulaC20H24N8O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
InChIInChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1
InChIKeyIENLGMOXAQMNEH-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT244747: A Selective, Orally Bioavailable CHK1 Inhibitor


CCT244747 is a novel, orally bioavailable, ATP-competitive inhibitor of checkpoint kinase 1 (CHK1) with a biochemical IC50 of 7.7–8 nM [1]. Developed to address the limitations of previous CHK1 inhibitors—namely poor oral bioavailability and off-target toxicities—CCT244747 exhibits high selectivity over the closely related CHK2 (>1,000-fold) and CDK1 (>1,000-fold) [2]. Its physicochemical properties (MW 408.2, tPSA 114.01 Ų, XLogP 2.05) are favorable for oral administration, positioning it as a key research tool for interrogating CHK1-dependent pathways in cancer models [3].

CCT244747: Differentiated Selectivity and Oral Bioavailability


CHK1 inhibitors exhibit substantial divergence in kinome selectivity profiles, oral bioavailability, and functional potency that preclude simple substitution in experimental settings. CCT244747's selectivity window against CHK2 and CDK1—two kinases frequently co-inhibited by less selective agents—minimizes confounding off-target effects in DNA damage response studies [1]. Furthermore, unlike early-generation CHK1 inhibitors that required intravenous administration (e.g., LY2603618) and thus faced formulation hurdles for chronic dosing, CCT244747 was specifically optimized through iterative pharmacokinetic assessment for prolonged systemic exposure after oral dosing [2]. Its differential radiosensitization efficacy across bladder and head-and-neck cancer models further underscores that CHK1 inhibitors with similar biochemical IC50 values may produce distinct therapeutic outcomes depending on the cellular context and combination partner [3]. The quantitative evidence below establishes where CCT244747 provides verifiable differentiation relative to close analogs such as MK-8776, SRA737, and LY2606368.

CCT244747: Evidence-Based Comparator Analysis


Kinase Selectivity vs. Other CHK1 Inhibitors

CCT244747 demonstrates >1,000-fold selectivity for CHK1 over CHK2 and CDK1, with IC50 values of >10,000 nM for both off-targets [1]. In a broader kinome screen of 140 kinases at 1 μM, CCT244747 inhibited only 8 kinases by >70% (excluding CHK1, which was inhibited by 83%), confirming a clean selectivity profile [2]. In contrast, MK-8776 exhibits only 500-fold selectivity over CHK2 (IC50 CHK2 = 1.5 μM) and 3,000-fold over CDK1 (IC50 CDK1 = 9 μM) [3]. SRA737 shows >1,000-fold selectivity over CHK2 (IC50 CHK2 = 2.4 μM) and >7,000-fold over CDK1 (>10 μM), but inhibits RSK1 with an IC50 of 9 nM—a potential confounding kinase in downstream signaling [3]. LY2606368, a dual CHK1/CHK2 inhibitor, potently inhibits CHK2 with an IC50 of 8 nM, representing a fundamentally different pharmacological profile [3].

CHK1 kinase selectivity checkpoint kinase off-target inhibition

Oral Bioavailability vs. Intravenous CHK1 Inhibitors

CCT244747 was specifically optimized to overcome the oral bioavailability limitations that plagued earlier CHK1 inhibitors. The medicinal chemistry campaign explicitly targeted prolonged systemic exposure following oral dosing, using iterative in vivo pharmacokinetic assessment to guide structural refinement [1]. Following oral administration, CCT244747 achieved active tumor concentrations and modulated biomarkers of CHK1 inhibition (pS296 CHK1, pY15 CDK1) in human tumor xenograft models, confirming target engagement after oral delivery [2]. In contrast, earlier clinical-stage CHK1 inhibitors such as LY2603618 (rabusertib) required intravenous infusion due to poor oral absorption, limiting their utility in chronic dosing paradigms and combinatorial regimens [3].

CHK1 oral bioavailability pharmacokinetics drug delivery

Radiosensitization in Bladder and Head & Neck Cancer

CCT244747 sensitized bladder (T24, RT112) and head-and-neck (Cal27) cancer cell lines to radiation in vitro, producing a dose-dependent enhancement of radiation-induced cell death [1]. In vivo, oral CCT244747 (100 mg/kg daily) combined with fractionated radiation (2 Gy × 5 fractions) in a Cal27 xenograft model resulted in significant tumor growth delay and a survival benefit compared to radiation alone [1]. Mechanistically, radiosensitization was mediated by abrogation of radiation-induced G2 arrest and forced premature entry into mitosis [1]. While direct comparative radiosensitization data for other CHK1 inhibitors in the same bladder/HNSCC models are not available, this study represents the first demonstration of oral CHK1 inhibitor-mediated radiosensitization, providing a validated platform for evaluating CCT244747-radiotherapy combinations [1].

CHK1 radiosensitization bladder cancer head and neck cancer

Chemopotentiation Across Multiple Cancer Models

CCT244747 significantly enhanced the cytotoxicity of several genotoxic anticancer drugs across multiple tumor cell lines, with quantifiable potentiation index (PI) values [1]. In HT-29 colon cancer cells, CCT244747 potentiated SN-38 (PI 1.9–8.5), gemcitabine (PI 2.6–12.2), and etoposide (PI 5–16). In SW620 colon cancer cells, gemcitabine potentiation PI ranged from 2.6–12.2. In MiaPaCa-2 pancreatic cancer cells, etoposide PI was 5–16, while in Calu-6 lung cancer cells, the PI range was 1.4–5.6 [1]. In vivo, oral CCT244747 (75 mg/kg) significantly enhanced the antitumor activity of both gemcitabine and irinotecan in SW620 and Calu-6 human tumor xenografts, producing tumor growth delay [1][2].

CHK1 chemopotentiation gemcitabine irinotecan

Cellular CHK1 Inhibition and G2 Checkpoint Abrogation

CCT244747 inhibited cellular CHK1 activity with an IC50 of 29–170 nM across multiple tumor cell lines, as assessed by ELISA for CHK1 autophosphorylation (pS296 CHK1) [1]. It abrogated the G2 checkpoint with an IC50 of 29 nM in HT-29 cells treated with etoposide, reversing drug-induced G2/M arrest and forcing cells into mitosis with damaged DNA . Biomarker modulation studies confirmed that CCT244747 inhibited genotoxic-induced phosphorylation of CHK1 (pS296) and CDK1 (pY15) both in vitro and in vivo, leading to enhanced DNA damage (γH2AX) and apoptosis (cleaved PARP) [1]. While direct comparative cellular IC50 data for other CHK1 inhibitors in identical assays are not available, the functional abrogation of G2 arrest is a key pharmacodynamic marker of CHK1 inhibition that correlates with chemopotentiation and radiosensitization efficacy [2].

CHK1 cellular activity G2 checkpoint cell cycle arrest

Single-Agent Activity in MYCN-Driven Neuroblastoma

CCT244747 demonstrated marked single-agent antitumor activity in a MYCN-driven transgenic mouse model of neuroblastoma, a pediatric cancer characterized by high replicative stress and dependence on CHK1 for survival [1]. Oral administration of CCT244747 as a single agent significantly reduced tumor burden as assessed by MRI volumetric analysis [1]. This finding distinguishes CCT244747 from CHK1 inhibitors that lack single-agent efficacy and are primarily used as chemopotentiators. The MYCN-driven neuroblastoma model is particularly relevant given that high-risk neuroblastoma remains a clinical challenge with poor outcomes, and CHK1 dependency has been validated in this disease context [1].

CHK1 neuroblastoma MYCN pediatric cancer

CCT244747: Optimal Application Scenarios


CHK1-Specific Research Without CHK2 Confounding

Utilize CCT244747 in kinome selectivity-sensitive experiments where CHK2 co-inhibition must be avoided. Its >1,000-fold selectivity window over CHK2, confirmed by broad kinome profiling (>140 kinases), makes it the preferred tool for isolating CHK1-dependent phenotypes in DNA damage response and replication stress studies [1]. Compare outcomes to dual CHK1/CHK2 inhibitors (e.g., LY2606368) or less selective agents (e.g., MK-8776) to dissect pathway-specific contributions.

Oral Dosing for Chronic CHK1 Inhibition

Deploy CCT244747 in long-term in vivo studies requiring repeated administration or combination with oral chemotherapeutics. Its oral bioavailability, achieved through deliberate medicinal chemistry optimization, circumvents the need for intravenous catheterization and enables flexible dosing schedules in mouse models [2]. Active tumor concentrations and biomarker modulation (pS296 CHK1, pY15 CDK1) confirm target engagement after oral dosing [3].

CHK1 Radiosensitization in Bladder and Head & Neck Cancer

Use CCT244747 as the benchmark CHK1 inhibitor for radiotherapy combination studies in bladder (T24, RT112) and head-and-neck squamous cell carcinoma (Cal27) models. The validated in vitro and in vivo radiosensitization protocol (0.5–2.0 μM in vitro; 100 mg/kg p.o. daily plus fractionated radiation in vivo) provides a reproducible platform for mechanistic and efficacy assessments [4].

Single-Agent CHK1 Dependency in MYCN-Driven Neuroblastoma

Apply CCT244747 as a single-agent tool in MYCN-amplified neuroblastoma models to assess CHK1 addiction and replicative stress vulnerability. The demonstrated efficacy in the MYCN-driven transgenic mouse model positions CCT244747 as a key probe for studying CHK1 dependency in MYC-driven pediatric malignancies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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